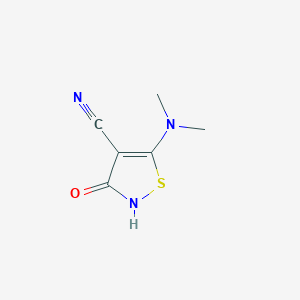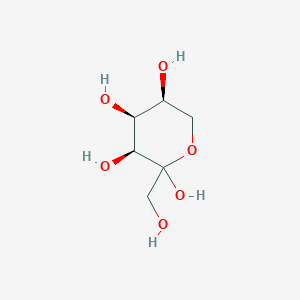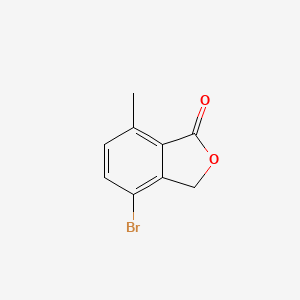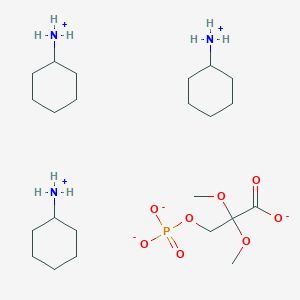![molecular formula C11H14N4O2 B13032020 tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique structure of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Méthodes De Préparation
The synthesis of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: N-Boc-protected 5-formyl-1H-pyrazol-4-amines and tert-butyl cyanoacetate.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).
Cyclocondensation: The reaction mixture is heated to promote cyclocondensation, leading to the formation of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
Analyse Des Réactions Chimiques
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets. It serves as a tool for understanding the mechanisms of action of potential drugs.
Industrial Applications:
Mécanisme D'action
The mechanism of action of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells.
Comparaison Avec Des Composés Similaires
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-c]pyridine: Another related compound with a different substitution pattern, it has shown promise in various biological applications.
The uniqueness of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
tert-butyl 6-aminopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-4-7(12)5-13-8(9)6-14-15/h4-6H,12H2,1-3H3 |
Clé InChI |
OPCRPBZHCJJFOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

